N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine
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Overview
Description
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is a rigid, planar structure, and the presence of four methoxyphenyl groups attached to the nitrogen atoms. The compound’s molecular formula is C59H47N3O4, and it has a molecular weight of 862.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves a multi-step process. One common method includes the reaction of 4,4’-dibromo-1,1’-biphenyl with palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(tBu)3) in the presence of sodium tert-butoxide (NaOtBu). This reaction yields the intermediate product, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Spiro-OMeTAD: A well-known hole-transport material used in perovskite solar cells.
Uniqueness
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its specific combination of methoxyphenyl groups and spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields .
Properties
Molecular Formula |
C53H44N4O4 |
---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3 |
InChI Key |
WSTYHDPZHAPRIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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